molecular formula C13H15N3O2 B2960535 (1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic) CAS No. 1998128-40-7

(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic)

Cat. No. B2960535
CAS RN: 1998128-40-7
M. Wt: 245.282
InChI Key: ONHAATWQBQLHNR-YGNMPJRFSA-N
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Description

Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, which describes the precise sequence of chemical events that lead to the product .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity. These properties can often be found in chemical databases .

Mechanism of Action

If the compound is a drug or an active substance, the mechanism of action refers to how it produces its effect at the molecular level. This often involves interaction with biological macromolecules .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound, including toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are a common source of this information .

Future Directions

Future directions could involve potential applications of the compound, areas of research interest, or upcoming studies involving the compound .

properties

IUPAC Name

(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c14-9-7-5-6-3-1-2-4-8(6)16-11(7)10(15)13(18)12(9)17/h1-5,9-10,12-13,17-18H,14-15H2/t9-,10+,12+,13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHAATWQBQLHNR-YGNMPJRFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C(C(C(C(C3=N2)N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3[C@@H]([C@H]([C@H]([C@@H](C3=N2)N)O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2R,3S,4R)-1,4-diamino-1,2,3,4-tetrahydroacridine-2,3-diol (racemic)

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